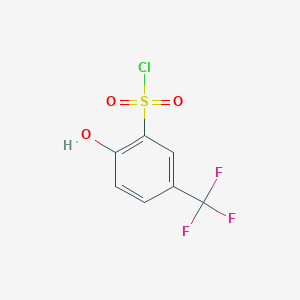

2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

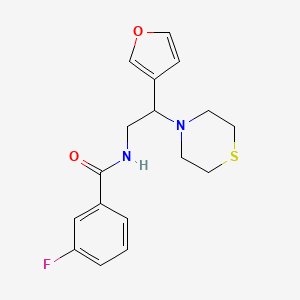

“2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride” is an organic compound . It is a derivative of benzene, where one hydrogen atom is replaced by a sulfonyl chloride group and another hydrogen atom is replaced by a trifluoromethyl group .

Synthesis Analysis

The synthesis of this compound might involve the reaction of a suitable precursor with a trifluoromethylating agent . For example, 4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrroles via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Molecular Structure Analysis

The molecular formula of “this compound” is C7H4ClF3O3S . This indicates that it contains seven carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, three oxygen atoms, and one sulfur atom .Chemical Reactions Analysis

The trifluoromethyl group in “this compound” can participate in various types of reactions. For instance, it can undergo aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Aplicaciones Científicas De Investigación

Nanofiltration Membranes

A study by Liu et al. (2012) highlights the development of novel sulfonated thin-film composite (TFC) nanofiltration (NF) membranes, employing sulfonated aromatic diamine monomers to enhance water flux and dye rejection capabilities. The introduction of sulfonic acid groups into the membrane structure played a crucial role in improving surface hydrophilicity, thereby enhancing water permeation and dye rejection during the TFC NF separation process (Liu et al., 2012).

Synthesis and Reactions with Alkynyltrimethylsilanes

Zhdankin et al. (1996) reported on the preparation and reactions of organosulfonyloxy derivatives with alkynyltrimethylsilanes. This research demonstrates the versatility of sulfonyl chlorides in synthesizing compounds with potential applications in various chemical synthesis processes (Zhdankin et al., 1996).

Carbonic Anhydrase Inhibitors

Scozzafava et al. (2000) explored the synthesis of derivatives from aromatic/heterocyclic sulfonamides using perfluoroalkyl/arylsulfonyl chlorides, highlighting their potential as intraocular pressure-lowering agents. The study underscored the importance of sulfonyl chlorides in developing new classes of carbonic anhydrase inhibitors, offering insights into the design of novel antiglaucoma drugs (Scozzafava et al., 2000).

Synthesis of Phthalocyanines

Kondratenko et al. (1999) demonstrated the use of sulfonyl chloride derivatives in the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and their corresponding zinc and cobalt phthalocyanines. These findings indicate the compound's applicability in creating materials with potential electronic and photovoltaic applications (Kondratenko et al., 1999).

Ionic Liquids and Catalysis

Research by Nara et al. (2001) utilized ionic liquids as a medium for Friedel-Crafts sulfonylation, leveraging the reactivity of sulfonyl chlorides for enhancing yields in diaryl sulfone synthesis. This approach offers an environmentally friendly alternative to traditional solvents, showcasing the role of sulfonyl chlorides in sustainable chemical processes (Nara et al., 2001).

Mecanismo De Acción

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles .

Mode of Action

The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions . In these reactions, the chlorine atom is replaced by a nucleophile, which could be an amine, alcohol, or other nucleophilic species . The exact mode of action would depend on the specific nucleophile involved in the reaction.

Biochemical Pathways

Sulfonyl chlorides are often used in the synthesis of sulfonamides and sulfonic esters, which can participate in various biochemical pathways .

Result of Action

The compound’s reactivity with nucleophiles suggests that it could potentially modify proteins or other biomolecules, leading to changes in their function .

Action Environment

The action, efficacy, and stability of 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature .

Direcciones Futuras

The trifluoromethyl group is of significant interest in the pharmaceutical industry and agrochemicals . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds, including “2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride”, is an active area of research .

Propiedades

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-15(13,14)6-3-4(7(9,10)11)1-2-5(6)12/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMPSPOAOKBAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261500-74-6 |

Source

|

| Record name | 2-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2955915.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955920.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)

![2-Amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2955925.png)

![6-{N-methyl-N-[(1-methylpyrazol-4-yl)methyl]carbamoyl}cyclohex-3-enecarboxylic acid](/img/structure/B2955926.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide](/img/structure/B2955929.png)